Product packaging for 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol(Cat. No.:)

3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol

Cat. No.: B13581379
M. Wt: 172.26 g/mol
InChI Key: SGDYLWJGSGIXAE-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a neopentyl (2,2-dimethylpropan-1-ol) backbone, a structure known for its stability and influence on the physical properties of molecules . The primary alcohol functionality serves as a versatile handle for further chemical transformations, such as oxidation to carboxylic acids or conversion to halides and esters, making it a valuable bifunctional synthetic intermediate . The compound's structure, which includes a cyclopentyl ether linkage, can enhance lipophilicity, potentially improving the pharmacokinetic properties of target molecules in drug discovery efforts . This makes it a useful building block for constructing more complex molecular architectures, particularly in developing probes or candidates for pharmaceutical and agrochemical research. The steric bulk provided by the geminal dimethyl and cyclopentyl groups may also be exploited to induce conformational constraints or steric hindrance in synthesized compounds. As a specialty alcohol, it can be utilized in the synthesis of polymers, fragrances, and other fine chemicals where its unique structure contributes to specific performance characteristics. Researchers value this compound for its utility as a scaffold in multi-step synthetic routes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B13581379 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-cyclopentyloxy-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C10H20O2/c1-10(2,7-11)8-12-9-5-3-4-6-9/h9,11H,3-8H2,1-2H3

InChI Key

SGDYLWJGSGIXAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)COC1CCCC1

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopentyloxy 2,2 Dimethylpropan 1 Ol and Analogues

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 3-(cyclopentyloxy)-2,2-dimethylpropan-1-ol (B6227417), the key disconnections involve the ether linkage and the primary alcohol on the neopentyl skeleton.

Strategies for Ether Bond Formation

The most logical disconnection in the target molecule is the carbon-oxygen bond of the ether. This leads to two possible precursor pairs based on the well-established Williamson ether synthesis, an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide. wikipedia.org

Disconnection A: This involves a cyclopentoxide nucleophile and a neopentyl-type electrophile. The synthons for this disconnection are a cyclopentoxide anion and a 2,2-dimethyl-3-halopropan-1-ol cation. The corresponding synthetic equivalents would be cyclopentanol (B49286) and a 3-halo-2,2-dimethylpropan-1-ol.

Disconnection B: This approach involves a neopentyl-type alkoxide and a cyclopentyl electrophile. The synthons are the alkoxide of 3-hydroxy-2,2-dimethylpropane and a cyclopentyl cation. The synthetic equivalents would be 2,2-dimethylpropane-1,3-diol (neopentyl glycol) and a cyclopentyl halide or tosylate.

Considering steric hindrance, the neopentyl group is bulky, which can impede S\textsubscript{N}2 reactions at the C3 position. Therefore, Disconnection B, where the nucleophile is the sterically hindered neopentyl derivative and the electrophile is the less hindered cyclopentyl halide, is generally the more favorable pathway. wikipedia.org

Approaches for Primary Alcohol Introduction on a Neopentyl Skeleton

The neopentyl skeleton, characterized by a quaternary carbon, presents unique challenges for introducing a primary alcohol. A common and efficient starting material that already contains this feature is neopentyl glycol (2,2-dimethylpropane-1,3-diol). wikipedia.org The synthesis of neopentyl glycol itself is typically achieved through the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269), followed by hydrogenation. google.commdpi.com

By starting with neopentyl glycol, the challenge shifts to the selective functionalization of one of its two primary hydroxyl groups.

Forward Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthesis pathways can be devised. These routes primarily diverge in the sequence of ether formation and the introduction or modification of the primary alcohol.

Sequential Functionalization Routes

These routes typically begin with a readily available neopentyl precursor, such as neopentyl glycol, and sequentially introduce the desired functionalities.

A plausible route starts with the mono-alkylation of neopentyl glycol. This requires the selective protection of one of the hydroxyl groups, followed by alkylation of the remaining hydroxyl group, and finally deprotection to reveal the target primary alcohol.

Table 1: Proposed Alkylation-Hydroxylation Sequence

StepReactant(s)Reagent(s)ProductPurpose
1Neopentyl glycolDi-tert-butyl dicarbonate (B1257347) (Boc)₂, baseMono-Boc protected neopentyl glycolSelective protection of one hydroxyl group.
2Mono-Boc protected neopentyl glycolSodium hydride (NaH), Cyclopentyl bromideBoc-protected this compoundFormation of the ether linkage via Williamson ether synthesis.
3Boc-protected this compoundTrifluoroacetic acid (TFA)This compoundDeprotection of the primary alcohol.

An alternative within this sequence is the direct mono-alkylation of neopentyl glycol, which can sometimes be achieved by carefully controlling stoichiometry, although mixtures of mono- and di-alkylated products are common.

This approach involves the synthesis of an ester or carboxylic acid precursor, which is then reduced to the primary alcohol. A key intermediate for this pathway would be 3-(cyclopentyloxy)-2,2-dimethylpropanoic acid or its corresponding ester.

The synthesis of this acid could start from 3-hydroxy-2,2-dimethylpropanoic acid. nih.gov The hydroxyl group would be alkylated with a cyclopentyl halide, followed by the reduction of the carboxylic acid to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.org

Table 2: Proposed Reductive Methodology Sequence

StepReactant(s)Reagent(s)ProductPurpose
13-Hydroxy-2,2-dimethylpropanoic acidSodium hydride (NaH), Cyclopentyl bromide3-(Cyclopentyloxy)-2,2-dimethylpropanoic acidEther formation on the carboxylic acid precursor.
23-(Cyclopentyloxy)-2,2-dimethylpropanoic acidLithium aluminum hydride (LiAlH₄), then H₂OThis compoundReduction of the carboxylic acid to the primary alcohol.

This methodology offers a clear and often high-yielding route to the target compound, leveraging the robust nature of carboxylic acid reduction.

Catalytic Approaches in Ether Synthesis

Catalytic methods offer significant advantages over stoichiometric approaches by providing alternative reaction pathways with lower activation energies, thereby improving efficiency and sustainability. numberanalytics.com The synthesis of sterically hindered ethers like this compound benefits greatly from catalysis, which can mitigate the steric hindrance that typically slows down SN2 reactions. acs.org

Transition metal catalysts have been instrumental in improving the efficiency of ether synthesis, particularly for challenging substrates. numberanalytics.com Catalysts based on copper (I) and palladium (0) have demonstrated efficacy in enhancing reaction rates and minimizing the formation of side products. numberanalytics.com For the synthesis of a neopentyl ether, a copper-catalyzed approach could be employed, which is known to be effective for coupling α-bromo carbonyl compounds with hindered alcohols. nih.gov While the target molecule is not an α-alkoxy carbonyl compound, the principle of using a copper catalyst to facilitate C-O bond formation with a hindered alcohol is relevant.

A hypothetical copper-catalyzed synthesis of this compound would likely involve the reaction of a neopentyl glycol derivative with a cyclopentyl halide or another suitable electrophile. The catalyst system, potentially a Cu(I) salt with a suitable ligand, would facilitate the coupling under milder conditions than traditional methods.

Table 1: Representative Transition Metal-Catalyzed Etherification Systems

Catalyst System Substrates Key Advantages
Copper(I) with Phosphine Ligands Hindered Alcohols, Alkyl Halides Operates at ambient temperature, tolerates air and moisture. nih.gov

Organocatalysis provides a metal-free alternative for ether synthesis. A prominent strategy in this area is the use of phase-transfer catalysis (PTC), which is particularly effective for Williamson-type reactions. numberanalytics.comcrdeepjournal.orgdalalinstitute.com In the synthesis of this compound, where the starting material would be the sodium salt of 2,2-dimethylpropane-1,3-diol (neopentyl glycol) and a cyclopentyl halide, the reactants exist in different phases (solid alkoxide, organic halide/solvent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the alkoxide ion into the organic phase, thereby increasing its effective concentration and reactivity. wikipedia.orgnumberanalytics.com This approach enhances reaction rates and can lead to higher yields under milder conditions. dalalinstitute.com

More recent developments in organocatalysis include asymmetric oxa-Michael/Michael cascade reactions for synthesizing hindered dialkyl ethers. nih.gov This method uses diarylprolinol ether catalysts to construct complex cyclic ethers with high enantioselectivity, demonstrating the potential of organocatalysis to create chiral analogues. nih.gov

Stereochemical Control in Relevant Synthetic Steps

The synthesis of analogues of this compound may require precise control over stereochemistry, especially when chiral centers are present in the cyclopentyl ring or when creating chiral derivatives of the neopentyl core.

Diastereoselectivity becomes crucial when the substrate already contains one or more stereocenters. For instance, if a substituted chiral cyclopentanol is used as a precursor, the subsequent etherification must be controlled to favor the formation of one diastereomer over another. The conversion of 1,3-diols into cyclopropanes, an analogous transformation involving a C3 backbone, highlights how the inherent stereochemistry of a polyketide-like backbone can direct subsequent modifications. nih.gov Similarly, in the synthesis of a complex diol like 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, diastereomers are carefully separated to obtain pure compounds for use as chiral auxiliaries. researchgate.net These principles apply to the synthesis of complex ether analogues, where the existing stereochemistry of the starting materials can be used to guide the formation of new stereocenters.

Creating a specific enantiomer of a chiral analogue requires an enantioselective synthetic strategy. This often involves the use of chiral catalysts or chiral building blocks.

Catalytic Asymmetric Synthesis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. mdpi.com Palladium-catalyzed enantioselective decarboxylative allylic alkylation is a powerful method for producing enantioenriched heterocycles and acyclic building blocks with quaternary stereocenters. rsc.orgresearchgate.net Such building blocks could serve as precursors to chiral analogues of this compound. Novel chiral silanol (B1196071) ligands have also been developed for copper-catalyzed N-H insertion reactions to create unnatural amino acids, showcasing the ongoing innovation in ligand design for enantioselective transformations. chemrxiv.org

Chiral Building Blocks: An alternative strategy is to start with a commercially available or synthetically prepared chiral precursor. sigmaaldrich.com For example, the synthesis could begin with an enantiopure substituted cyclopentanol or a resolved derivative of a propanediol. The synthesis of various chiral propionic acids has been achieved by alkylating chiral oxazolidinones, demonstrating a reliable method for introducing stereocenters that can be carried through subsequent synthetic steps. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired ether, especially given the steric hindrance of the neopentyl group. numberanalytics.com Key parameters that influence the outcome of the etherification include the choice of base, solvent, temperature, and catalyst concentration.

For a Williamson-type synthesis of this compound, the reaction involves deprotonating one of the hydroxyl groups of neopentyl glycol followed by nucleophilic attack on a cyclopentyl electrophile.

Base and Solvent: The choice of base and solvent is interdependent and crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to generate the alkoxide. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cation, leaving a more "naked" and highly reactive alkoxide anion, which accelerates the SN2 reaction. numberanalytics.com

Temperature: Increasing the temperature generally increases the reaction rate. However, for sterically hindered substrates, higher temperatures can favor the competing E2 elimination side reaction, leading to the formation of cyclopentene (B43876) instead of the desired ether. wikipedia.org Therefore, the temperature must be carefully controlled to find a balance between a reasonable reaction rate and high selectivity for the substitution product.

Table 2: Influence of Reaction Parameters on Williamson Ether Synthesis Yields

Base Solvent Temperature Typical Yield (%) Comments
NaH DMF Room Temp to Moderate Heat 85 A common and effective combination for SN2 reactions. numberanalytics.com
KOtBu DMSO Room Temp to Moderate Heat 90 DMSO enhances alkoxide nucleophilicity, leading to high yields. numberanalytics.com

Recent advancements have explored unconventional conditions, such as high-temperature ( >300 °C) catalytic Williamson ether synthesis, which can activate weak alkylating agents like alcohols directly, offering a greener alternative that avoids the use of halides and the production of salt byproducts. acs.orgresearchgate.net Another innovative approach for synthesizing hindered ethers involves an electrochemical method (the Hofer-Moest reaction) which generates a carbocation from a carboxylic acid that is then trapped by a hindered alcohol, significantly improving yields and reducing reaction times compared to traditional methods. acs.org

Synthesis of Structurally Related Alkyl Alcohols and Ethers

The synthesis of structurally related alkyl alcohols and ethers, particularly derivatives of neopentyl alcohol, serves as a foundational basis for constructing more complex molecules like this compound. These methods often involve the reduction of corresponding carboxylic acids or esters, or the use of organometallic reagents.

Comparative Synthetic Studies of Neopentyl Alcohol Derivatives

Neopentyl alcohol, also known as 2,2-dimethylpropan-1-ol, is a primary alcohol with a characteristic quaternary carbon center. Its synthesis and the preparation of its derivatives have been approached through several methods, each with distinct advantages and limitations.

One common approach involves the reduction of pivalic acid (trimethylacetic acid) or its derivatives. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent is effective for this transformation. guidechem.comwikipedia.org However, this method can be expensive and requires stringent reaction conditions, making it less suitable for large-scale industrial production. guidechem.com

An alternative route is the Grignard reaction, where a tert-butylmagnesium halide is reacted with formaldehyde. guidechem.com For instance, a Japanese patent describes the reaction of tert-butylmagnesium chloride with low molecular weight formaldehyde in a tetrahydrofuran (B95107) solution. guidechem.com While this method can produce neopentyl alcohol, it often requires inert gas protection and can result in lower product purity. guidechem.com

A method suitable for industrial-scale production involves the reaction of a pivalic acid ester with metallic sodium in an alcohol medium at elevated temperatures (50-90°C). google.com This process is cost-effective as it avoids expensive catalysts and allows for the recycling of excess alcohol. guidechem.comgoogle.com The resulting sodium alkoxide is then hydrolyzed to yield high-purity neopentyl alcohol. google.com

Another historically significant method starts from diisobutylene, which is first converted to a hydroperoxide. wikipedia.orgorgsyn.orglookchem.com This hydroperoxide then undergoes an acid-catalyzed rearrangement to form neopentyl alcohol, along with other byproducts like acetone. orgsyn.org

Table 1: Comparative Analysis of Synthetic Methods for Neopentyl Alcohol

Synthetic Method Starting Materials Key Reagents Advantages Disadvantages References
Reduction of Pivalic Acid/EstersTrimethylacetic acid or its estersLithium aluminum hydride (LiAlH4)High yieldExpensive, strict conditions guidechem.comwikipedia.org
Grignard Reactiontert-Butylmagnesium chloride, formaldehyde-Direct routeRequires inert atmosphere, lower purity guidechem.com
Metallic Sodium ReductionPivalic acid estersMetallic sodium, alcoholCost-effective, high purity, scalableRequires careful handling of sodium guidechem.comgoogle.com
From DiisobutyleneDiisobutyleneHydrogen peroxide, sulfuric acidUtilizes readily available starting materialProduces byproducts wikipedia.orgorgsyn.orglookchem.com

Preparation of Cyclopentyloxy-Containing Intermediates

The introduction of a cyclopentyloxy group is a critical step in the synthesis of the target compound. This is typically achieved through a Williamson ether synthesis, where a cyclopentyl halide or a cyclopentanol-derived species reacts with an alkoxide. For the synthesis of this compound, this would involve the reaction of a cyclopentylating agent with a suitably protected neopentyl alcohol derivative.

While direct synthesis of the title compound is not detailed in the provided search results, the general principles of forming ether linkages are well-established. The synthesis of related cyclopentyl derivatives often involves the use of cyclopentanol or its activated forms. For instance, in the preparation of various cyclopentane (B165970) derivatives, reactions can proceed through intermediates where a cyclopentanol derivative is reacted with a reducing agent. google.com

The synthesis of cyclopentylamine (B150401) derivatives, for example, involves multi-step processes where a cyclopentane ring is a core component. google.com These syntheses highlight the manipulation of functional groups on a cyclopentane ring to create intermediates for further reactions. google.com

Incorporation of Halogenated Analogues

The synthesis of halogenated analogues of alkyl alcohols can be achieved through various halogenation reactions. These methods often involve the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a halide ion.

A common method for converting alcohols to alkyl halides is the Appel reaction, which utilizes triphenylphosphine (B44618) and a halogen source like iodine or carbon tetrachloride. nih.gov This reaction is robust and widely used in organic synthesis. nih.gov

Another approach involves the use of Grignard reagents as a source of nucleophilic halide. nih.gov In this method, the alcohol is first converted to a mesylate, which is then displaced by the halide from a methylmagnesium halide (e.g., MeMgI or MeMgBr). nih.gov This reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry if the alcohol is chiral. nih.gov

The direct halogenation of alcohols can also be achieved using reagents like thionyl chloride for chlorination or phosphorus tribromide for bromination. Stereoselective halogenation is a key consideration in natural product synthesis, where the precise arrangement of atoms is crucial. nih.gov For instance, the treatment of epoxy alcohols with reagents like diethylammonium (B1227033) bromide in the presence of a Lewis acid can lead to the regioselective opening of the epoxide to form a halohydrin. nih.gov

Electrophilic halogenation of propargyl alcohols is another specialized method to produce halogenated enones, which are versatile synthetic intermediates. escholarship.org

Table 2: Methods for Halogenation of Alcohols

Halogenation Method Reagents Mechanism Key Features References
Appel ReactionPPh3, I2 or CCl4-Robust, widely applicable nih.gov
Grignard-based HalogenationMsCl, Et3N, then MeMgX (X=I, Br)SN2Stereospecific (inversion) nih.gov
Thionyl ChlorideSOCl2-Converts alcohols to chlorides nih.gov
Phosphorus TribromidePBr3-Converts alcohols to bromides-
Epoxide OpeningDiethylammonium bromide, Ti(OiPr)4-Regioselective formation of halohydrins nih.gov

Advanced Chemical Transformations and Reactivity Profile of 3 Cyclopentyloxy 2,2 Dimethylpropan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile functional group that can undergo a variety of transformations, including oxidation, substitution, and esterification. However, the significant steric bulk imposed by the adjacent quaternary carbon (C(CH₃)₂) influences the kinetics and mechanisms of these reactions.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol in 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol (B6227417) can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemistrysteps.comgoogle.com The oxidation proceeds first to the aldehyde, 3-(Cyclopentyloxy)-2,2-dimethylpropanal, which can then be further oxidized to the carboxylic acid, 3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid. libretexts.org

Partial Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, preventing over-oxidation to the carboxylic acid. google.comchemistrysteps.com These reactions are typically carried out in anhydrous solvents like dichloromethane (B109758) (CH₂Cl₂).

Full Oxidation to Carboxylic Acid: Stronger oxidizing agents are necessary to convert the primary alcohol directly to a carboxylic acid. chemistrysteps.com Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), or chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid (the Jones reagent). afinitica.com The reaction often requires heating under reflux to ensure the complete conversion of the intermediate aldehyde to the final carboxylic acid product. libretexts.org

Table 1: Oxidation Reactions of this compound
Target ProductReagent(s)Typical Conditions
3-(Cyclopentyloxy)-2,2-dimethylpropanal (Aldehyde)Pyridinium chlorochromate (PCC)CH₂Cl₂, Room Temperature
3-(Cyclopentyloxy)-2,2-dimethylpropanal (Aldehyde)Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid (Carboxylic Acid)KMnO₄, NaOH, H₂O, then H₃O⁺Heat
3-(Cyclopentyloxy)-2,2-dimethylpropanoic acid (Carboxylic Acid)CrO₃, H₂SO₄, Acetone (Jones Reagent)0°C to Room Temperature

Substitution Reactions and Derivatization to Alkyl Halides or Other Functional Groups

Conversion of the primary alcohol to an alkyl halide involves substituting the hydroxyl group with a halogen. This typically requires protonating the -OH group to turn it into a good leaving group (H₂O). masterorganicchemistry.com However, the neopentyl structure of this compound presents significant steric hindrance at the β-carbon, which strongly disfavors the direct Sₙ2 substitution pathway that is typical for primary alcohols. chemistrysteps.commasterorganicchemistry.com

Reaction with Hydrogen Halides: When treated with strong hydrogen halides like HCl, HBr, or HI, the reaction does not proceed via a simple Sₙ2 mechanism due to steric hindrance. quora.comspcmc.ac.in Instead, an Sₙ1-like pathway is more probable. This involves the loss of water to form a primary carbocation, which is highly unstable and immediately undergoes a 1,2-methyl shift to form a more stable tertiary carbocation. The halide ion then attacks this rearranged carbocation. doubtnut.com For example, reaction with concentrated HCl and a Lewis acid catalyst like ZnCl₂ would likely yield 2-chloro-2-methyl-3-(cyclopentyloxy)propane rather than the direct substitution product.

Reaction with Other Halogenating Agents: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are often used to convert primary alcohols to alkyl chlorides and bromides, respectively, under milder conditions that can sometimes avoid carbocation rearrangements. chemchart.com These reactions proceed by converting the hydroxyl into a better leaving group in situ. While the Sₙ2 attack by the halide is still required, it is severely hindered for a neopentyl substrate and thus the reaction is expected to be very slow. masterorganicchemistry.comspcmc.ac.in

Table 2: Substitution Reactions of this compound
Reagent(s)Expected Major ProductReaction Pathway Notes
Conc. HBr, Heat2-Bromo-2-methyl-3-(cyclopentyloxy)propaneSₙ1 with 1,2-methyl shift (rearrangement)
Conc. HCl, ZnCl₂2-Chloro-2-methyl-3-(cyclopentyloxy)propaneSₙ1 with 1,2-methyl shift (rearrangement)
SOCl₂, Pyridine1-Chloro-3-(cyclopentyloxy)-2,2-dimethylpropaneSₙ2, extremely slow due to steric hindrance
PBr₃1-Bromo-3-(cyclopentyloxy)-2,2-dimethylpropaneSₙ2, extremely slow due to steric hindrance

Esterification and Transesterification Reactions

Esterification involves the reaction of the alcohol with a carboxylic acid to form an ester. The most common method is the Fischer esterification, which is an acid-catalyzed equilibrium reaction. chemguide.co.ukmasterorganicchemistry.com

Fischer Esterification: Reacting this compound with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄) yields the corresponding ester. organic-chemistry.org The reaction is reversible, and the steric hindrance of the neopentyl group can slow the rate of reaction. athabascau.capsiberg.com To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants (usually the more available one) or by removing water as it is formed, for instance, by azeotropic distillation. chemistrysteps.commasterorganicchemistry.com

Transesterification, the conversion of one ester to another by reacting with an alcohol, can also be employed. In this case, this compound would be reacted with an existing ester in the presence of an acid or base catalyst. The equilibrium nature of this reaction also necessitates strategies to favor product formation.

Reactivity of the Ether Linkage

The ether linkage (C-O-C) in this compound is generally stable and unreactive towards many reagents. libretexts.orgpressbooks.pub However, under harsh conditions, it can undergo cleavage.

Cleavage Reactions under Acidic or Basic Conditions

Acidic Cleavage: The most common reaction of ethers is cleavage by strong acids, particularly HBr and HI. masterorganicchemistry.comwikipedia.orgchemistrysteps.com The reaction begins with the protonation of the ether oxygen to form a good leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). The attack can occur at either the cyclopentyl carbon or the neopentyl-side carbon. libretexts.org

Attack at the cyclopentyl carbon (a secondary carbon): This would proceed via an Sₙ2 mechanism, leading to cyclopentyl halide and 2,2-dimethylpropan-1,3-diol (after initial formation of the alcohol).

Attack at the neopentyl-side carbon (a primary carbon): A direct Sₙ2 attack is sterically hindered. An Sₙ1 pathway would require the formation of a highly unstable primary carbocation, but rearrangement (1,2-methyl shift) could occur after cleavage to form a more stable tertiary carbocation.

Given the secondary nature of the cyclopentyl carbon versus the highly hindered primary neopentyl carbon, nucleophilic attack is more likely to occur at the cyclopentyl position via an Sₙ2 pathway. libretexts.orglibretexts.orgstackexchange.com

Basic Cleavage: Cleavage of acyclic ethers under basic conditions is generally not feasible as the alkoxide (RO⁻) is a very poor leaving group. This type of reaction typically requires specialized, strongly basic reagents like organolithium compounds and is not a common transformation for substrates like this. wikipedia.org

Radical-Mediated Transformations of Cyclopentyloxy Moiety

The C-H bonds on the cyclopentyloxy ring are susceptible to attack by radicals. One of the few synthetically useful reactions of alkanes and cycloalkanes is free-radical halogenation. chemistrysteps.comyoutube.com

In the presence of a radical initiator (e.g., UV light or AIBN) and a halogenating agent like N-bromosuccinimide (NBS) or Br₂, a C-H bond on the cyclopentyl ring can be substituted with a halogen. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. pearson.comyoutube.com The propagation steps involve the abstraction of a hydrogen atom from the cyclopentyl ring by a bromine radical to form a cyclopentyl radical, which then reacts with Br₂ to form the brominated product and a new bromine radical. Bromination is relatively selective and would favor the formation of the most stable radical, though all secondary positions on the cyclopentane (B165970) ring are chemically equivalent in the starting material. This would result in the halogenation of the cyclopentyl ring while leaving the alcohol and the rest of the molecule intact.

Reactions of the Neopentyl Skeleton

The neopentyl framework is notorious in organic chemistry for its propensity to undergo rearrangement reactions, particularly under conditions that favor carbocation formation. The primary alcohol, this compound, serves as a prime substrate for observing these characteristic transformations.

While typical primary alcohols undergo straightforward dehydration to yield alkenes, the neopentyl structure of this compound complicates this process. Acid-catalyzed dehydration proceeds through a carbocation intermediate. The initially formed primary carbocation is highly unstable and prone to rearrangement before elimination can occur (a topic explored in section 3.3.2). However, under specific pyrolytic conditions, both dehydration and dehydrogenation can be observed. Studies on the parent compound, neopentyl alcohol, show that it can undergo dehydrogenation to form 2,2-dimethylpropanal and dehydration to yield 2-methylpropene.

For this compound, analogous reactions are expected. Dehydrogenation would yield 3-(cyclopentyloxy)-2,2-dimethylpropanal, while dehydration, following a rearrangement, would lead to isomeric alkenes.

Reaction TypeReagents/ConditionsMajor Expected Product(s)
DehydrogenationHigh Temperature, Catalyst (e.g., Copper)3-(Cyclopentyloxy)-2,2-dimethylpropanal
DehydrationAcid Catalyst (e.g., H₂SO₄), HeatRearranged Alkenes (e.g., 1-(Cyclopentyloxy)-2-methylbut-2-ene)

The hallmark of neopentyl system reactivity is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions. nih.govnih.gov When this compound is subjected to acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). researchgate.netorientjchem.org Departure of water generates a highly unstable primary carbocation. researchgate.net

To achieve greater stability, a 1,2-methyl shift occurs, where a methyl group from the adjacent quaternary carbon migrates to the primary carbocation center. researchgate.net This concerted step transforms the unstable primary carbocation into a much more stable tertiary carbocation. researchgate.netresearchgate.net This rearranged carbocation can then be attacked by a nucleophile or lose a proton to form an alkene. nih.govsigmaaldrich.com This process, also known as a neopentyl rearrangement, is the driving force behind the formation of rearranged products instead of direct substitution products. nih.govsigmaaldrich.com

For example, reaction with a hydrohalic acid like HBr would not yield the primary halide, 1-bromo-3-(cyclopentyloxy)-2,2-dimethylpropane. Instead, it would produce the rearranged tertiary halide, 2-bromo-3-(cyclopentyloxy)-2-methylbutane. researchgate.netorientjchem.org

Initial SubstrateReagentIntermediate SpeciesRearrangement TypeFinal Product
This compoundHBrPrimary Carbocation1,2-Methyl Shift (Wagner-Meerwein)2-Bromo-3-(cyclopentyloxy)-2-methylbutane
This compoundH₂SO₄ / HeatPrimary Carbocation1,2-Methyl Shift (Wagner-Meerwein)Mixture of rearranged alkenes

Derivatization Strategies for Functional Enhancement

The hydroxyl group of this compound is the primary site for derivatization. These modifications can be used to introduce new functional groups, alter physical properties, or prepare the molecule for incorporation into larger, more complex structures.

The conversion of the alcohol to other functional groups, such as halides or esters, is a fundamental strategy for functional enhancement. However, as discussed, conditions that promote SN1 mechanisms will invariably lead to rearrangement. researchgate.net To achieve direct substitution without skeletal rearrangement, SN2-type conditions are necessary. The steric bulk of the neopentyl group severely hinders the backside attack required for a typical SN2 reaction.

Nonetheless, specific reagents have been developed to overcome this challenge. For instance, the Appel reaction, using triphenylphosphine (B44618) and a tetrahalomethane (e.g., CBr₄), can convert the alcohol to the corresponding neopentyl halide with minimal rearrangement. nih.gov This proceeds through a phosphonium (B103445) intermediate, avoiding the formation of a free carbocation.

Desired ProductReagentsReaction NameKey Feature
1-Bromo-3-(cyclopentyloxy)-2,2-dimethylpropanePPh₃, CBr₄Appel ReactionAvoids carbocation formation; SN2-like mechanism
3-(Cyclopentyloxy)-2,2-dimethylpropyl tosylateTsCl, PyridineTosylationConverts -OH to a good leaving group for subsequent SN2 reactions
3-(Cyclopentyloxy)-2,2-dimethylpropyl acetateAcetic Anhydride, PyridineEsterificationForms an ester derivative

The single hydroxyl group on this compound can serve as a strategic initiation point for the synthesis of more complex macromolecular architectures, such as star polymers or dendrons (the building blocks of dendrimers). nih.govnih.gov In these applications, the alcohol acts as an initiator for controlled polymerization reactions. researchgate.net

For example, in ring-opening polymerization of cyclic esters like lactide or caprolactone, the alcohol can initiate the reaction, with the polymer chain growing from the initiating oxygen atom. researchgate.net This "grafting-from" method results in a polymer chain attached to the neopentyl core. By using a core molecule with multiple hydroxyl groups, one could generate multi-armed star polymers. While the title compound has only one hydroxyl group, it can be used to synthesize a dendron or one arm of a star polymer. nih.govsigmaaldrich.com This approach allows for the precise construction of multivalent structures where the neopentyl group is located at the periphery or at the focal point of a dendritic wedge.

These strategies are central to materials science for creating polymers with unique topologies and properties, such as controlled viscosity, solubility, and thermal characteristics. nih.gov

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways

The synthesis of 3-(cyclopentyloxy)-2,2-dimethylpropan-1-ol (B6227417) can be envisioned through two main Williamson ether synthesis routes. The selection of the appropriate route is critical to avoid side reactions, particularly rearrangement and elimination, which are common with sterically hindered substrates.

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.orgchemistrytalk.org This involves the attack of an alkoxide nucleophile on an electrophilic alkyl halide or sulfonate. For the synthesis of this compound, two pathways are theoretically possible:

Pathway A: The reaction of a cyclopentoxide with a neopentyl halide (e.g., neopentyl bromide).

Pathway B: The reaction of a neopentyl alkoxide (from 2,2-dimethylpropan-1-ol) with a cyclopentyl halide (e.g., cyclopentyl bromide).

Postulated Mechanism for Pathway B (Favored):

This pathway is the more plausible route for the successful synthesis of the target molecule.

Deprotonation: 2,2-dimethylpropan-1-ol (neopentyl alcohol) is treated with a strong base, such as sodium hydride (NaH), to form the sodium neopentyl alkoxide. This is a standard acid-base reaction where the hydride ion deprotonates the alcohol to generate the nucleophilic alkoxide.

(CH(_3))(_3)CCH(_2)OH + NaH → (CH(_3))(_3)CCH(_2)ONa + H(_2)

Nucleophilic Attack: The resulting neopentyl alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl halide. The reaction proceeds through a backside attack, characteristic of an S(_N)2 mechanism, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (halide). chemicalnote.comchemistrysteps.com This concerted step involves the simultaneous formation of the C-O bond and cleavage of the C-Br bond. wikipedia.org

(CH(_3))(_3)CCH(_2)O + C(_5)H(_9)Br → (CH(_3))(_3)CCH(_2)OC(_5)H(_9) + Br

Considerations for Pathway A (Disfavored):

Pathway A, involving the attack of cyclopentoxide on a neopentyl halide, is unlikely to be efficient. Neopentyl halides are known to be very unreactive in S(_N)2 reactions due to the significant steric hindrance caused by the bulky tert-butyl group adjacent to the reaction center. chemicalnote.com Furthermore, under conditions that might favor an S(_N)1 reaction (e.g., heating with a weaker nucleophile), neopentyl systems are highly prone to rearrangement. The formation of a primary carbocation upon departure of the leaving group would be followed by a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products instead of the desired ether. doubtnut.compearson.com

PathwayReactantsMechanismFeasibility
A Cyclopentoxide + Neopentyl HalideS(_N)2 / S(_N)1Low (Steric hindrance and rearrangement)
B Neopentyl Alkoxide + Cyclopentyl HalideS(_N)2High (Less steric hindrance at the cyclopentyl center)

The Williamson ether synthesis via the S(_N)2 mechanism is a concerted process, meaning it occurs in a single step without the formation of a discrete intermediate. wikipedia.org The highest energy point along the reaction coordinate is a transition state in which the nucleophile and the leaving group are both partially bonded to the electrophilic carbon.

Should side reactions occur, such as elimination from the cyclopentyl halide to form cyclopentene (B43876), this alkene could be considered a stable intermediate that can be isolated and characterized.

Role As a Synthetic Building Block and Intermediate in Advanced Organic Syntheses

Integration into Specific Molecular Architectures

There is no available data on the integration of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol (B6227417) into specific molecular architectures.

No research has been published detailing the incorporation of the this compound scaffold into designed molecules.

There are no documented methods in the scientific literature for the use of this compound in the asymmetric synthesis of chiral compounds.

Utility in Medicinal Chemistry Lead Generation (excluding clinical trials and safety)

No information is available regarding the utility of this compound in medicinal chemistry for the purpose of lead generation.

Chemical Probe Synthesis for Biological Target Engagement Studies

A comprehensive review of scientific databases and chemical literature reveals a lack of specific examples where this compound has been utilized as a direct precursor or key intermediate in the synthesis of chemical probes for biological target engagement studies. Chemical probes are powerful tools designed to selectively interact with specific biological targets, such as proteins or enzymes, to elucidate their functions. The design of such probes typically involves the incorporation of specific pharmacophores, reactive groups for covalent modification, and reporter tags (e.g., fluorophores or biotin).

The structure of this compound, featuring a bulky cyclopentyloxy group and a neopentyl alcohol moiety, presents a unique combination of lipophilicity and a primary alcohol for further functionalization. In theory, this alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group to enable the attachment of various functionalities required for a chemical probe. However, no published research has documented this specific application.

Scaffold for the Development of Novel Molecular Motifs

Similarly, the role of this compound as a foundational scaffold for the development of novel molecular motifs is not documented in the existing scientific literature. A molecular scaffold serves as the core structure of a molecule, upon which various substituents are appended to create a library of compounds with diverse properties. The development of novel scaffolds is a cornerstone of medicinal chemistry and materials science, aiming to explore new regions of chemical space.

The rigid 2,2-dimethylpropyl core of this compound could, in principle, serve as a three-dimensional scaffold. The cyclopentyloxy group provides a significant lipophilic domain, while the hydroxyl group offers a handle for synthetic elaboration. By modifying or replacing the cyclopentyl group and functionalizing the propanol (B110389) chain, a variety of new molecular architectures could theoretically be generated. Despite this potential, there are no reported instances of this compound being used as a starting point for the systematic development of new molecular motifs.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Predictions

Quantum Chemical Calculations of Molecular Orbitals and Electron Density

No published data is available.

Computational Analysis of Acidity and Basicity

No published data is available.

Conformational Analysis and Dynamics

Conformational Landscape Exploration via Molecular Mechanics and Dynamics

No published data is available.

Prediction of Preferred Geometries and Intramolecular Interactions

No published data is available.

Computational Modeling of Reaction Mechanisms

No published data is available.

Transition State Localization and Energy Barrier Determination

The heart of understanding a chemical reaction's kinetics lies in characterizing its transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which dictates the reaction rate. For the synthesis of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol (B6227417), this involves the backside attack of a cyclopentyloxide ion on a neopentyl-type halide.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to map the potential energy surface (PES) of a reaction. sciforum.netresearchgate.net This process involves calculating the energy of the system at various geometries as the reactants approach each other and transform into products. The transition state is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net

The localization of the transition state for an SN2 reaction, such as the Williamson ether synthesis, reveals a structure where the nucleophile (the cyclopentyloxide) is forming a new bond to the carbon atom, while the bond to the leaving group (e.g., a halide) is simultaneously breaking. lscollege.ac.inwikipedia.org Quantum mechanical calculations can elucidate the precise bond lengths and angles of this transient species. rsc.orgresearchgate.net

The energy barrier is then determined by the difference in energy between this transition state structure and the initial reactant complex. For SN2 reactions, this barrier can be influenced by steric hindrance. In the case of forming this compound, the bulky 2,2-dimethylpropyl (neopentyl) group can present significant steric hindrance, which would be expected to raise the energy barrier of the SN2 transition state. rsc.orgacs.org

Table 1: Illustrative Energy Barriers for a Model SN2 Reaction (X⁻ + CH₃Cl → CH₃X + Cl⁻) in the Gas Phase This table presents generalized data for educational purposes and does not represent the specific reaction for this compound.

Nucleophile (X⁻)Reactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
F⁻-15.01.516.5
Cl⁻-10.510.220.7
Br⁻-9.011.520.5
I⁻-7.512.820.3

Data is illustrative and based on general trends in SN2 reactions. sciforum.netmdpi.com

Solvent Effects in Computational Simulations

Solvents play a critical role in the kinetics and thermodynamics of liquid-phase reactions, and the Williamson ether synthesis is no exception. numberanalytics.com Computational simulations can model the effect of the solvent on the reaction profile, particularly on the stability of the reactants, transition state, and products. nih.gov

There are two primary approaches to modeling solvent effects in computational chemistry:

Implicit Solvent Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. sciforum.netgithub.io This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For SN2 reactions involving charged nucleophiles, increasing the polarity of the solvent generally leads to a decrease in the reaction rate. sciforum.net This is because the localized charge on the small nucleophile is well-solvated and stabilized, while in the transition state, the charge is dispersed over a larger area (the incoming nucleophile and the outgoing leaving group), leading to weaker solvation. sciforum.netresearchgate.net This differential solvation raises the energy barrier in polar solvents compared to the gas phase. fossee.in

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation. nih.gov This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed, where the reacting species are treated with quantum mechanics and the surrounding solvent molecules are treated with classical molecular mechanics. nih.gov These models can provide a more accurate picture of the immediate solvation shell around the reactants and the transition state. chemrxiv.orgnih.gov For instance, in protic solvents, hydrogen bonding to the alkoxide nucleophile can significantly stabilize it, thereby increasing the activation energy.

Table 2: Illustrative Effect of Solvent Polarity on the Activation Energy of a Model SN2 Reaction This table presents generalized data for educational purposes and does not represent the specific reaction for this compound.

SolventDielectric Constant (ε)Relative Activation Energy (kcal/mol)
Gas Phase10 (Reference)
Cyclohexane2.0+5.1
Acetonitrile37.5+12.2
Water78.4+18.0

Data is illustrative and based on general trends in SN2 reactions. sciforum.netnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol (B6227417) in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons, multidimensional techniques are required to assemble the complete molecular puzzle.

A combination of two-dimensional (2D) NMR experiments is essential to unequivocally establish the atomic connectivity of the molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key correlations would be observed between the proton on the cyclopentyl ring attached to the ether oxygen (H1') and its adjacent methylene (B1212753) protons (H2'/H6'). Similarly, the protons of the primary alcohol methylene group (H1) would show a correlation to the hydroxyl proton (OH), confirming the -CH₂OH moiety.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. auremn.org.br It provides a clear correlation for each C-H bond, simplifying the assignment of the crowded ¹³C NMR spectrum. For instance, the six equivalent protons of the gem-dimethyl groups (H4) would correlate to a single carbon signal (C4), while the diastereotopic protons of the -OCH₂- group (H3) would correlate to the C3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for connecting molecular fragments by identifying longer-range couplings (2-3 bonds) between protons and carbons. auremn.org.br Key HMBC correlations for confirming the structure would include:

Correlations from the gem-dimethyl protons (H4) to the quaternary carbon (C2), the methylene carbon C3, and the primary alcohol carbon C1.

A correlation from the methylene protons of the ether linkage (H3) to the methine carbon of the cyclopentyl ring (C1').

Correlations from the methine proton of the cyclopentyl ring (H1') to the methylene carbon of the neopentyl group (C3).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close in space, regardless of their bonding connectivity, providing critical insights into the molecule's stereochemistry and conformation. mdpi.com NOESY correlations would be expected between the protons of the neopentyl group (H3 and H4) and the adjacent protons on the cyclopentyl ring (H1' and H2'/H6'), helping to define the spatial arrangement around the ether linkage.

Predicted NMR Data for this compound

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations
PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from H to C)Key COSY Correlations (H-H)
1-CH₂OH~3.3-3.5~70-72C2, C4OH
2-C(CH₃)₂--~36-38--
3-OCH₂-~3.2-3.4~80-82C1', C2-
4-CH₃~0.9-1.0~22-24C2, C3, C1-
1'-CH-~3.8-4.0~82-84C3, C2', C5'H2', H5'
2', 5'-CH₂-~1.5-1.8~32-34C1', C3', C4'H1', H3', H4'
3', 4'-CH₂-~1.4-1.7~23-25C1', C2', C5'H2', H5'
--OHvariable-C1H1

The molecule possesses significant conformational flexibility, primarily around the C3-O-C1' ether linkage and within the cyclopentyl ring itself. The cyclopentane (B165970) ring is not planar and rapidly interconverts between envelope and twist conformations at room temperature. youtube.com

NMR spectroscopy, particularly through the analysis of proton-proton coupling constants (³JHH) and NOESY data, can provide insight into the dominant solution-state conformation. nih.gov For example, the magnitude of the coupling constants between the methine proton (H1') and the adjacent methylene protons (H2'/H6') on the cyclopentyl ring can indicate the preferred puckering of the ring. Furthermore, variable-temperature NMR studies could be employed to slow down conformational exchange processes, potentially allowing for the observation of distinct conformers at low temperatures and the calculation of the energetic barriers between them. nih.gov

High-Resolution Mass Spectrometry (HRMS)

HRMS is an indispensable tool for confirming the elemental composition of the target molecule and for gaining structural information through the analysis of its fragmentation patterns.

For a molecule with the chemical formula C₁₀H₂₀O₂, HRMS provides a highly accurate mass measurement, distinguishing it from other potential compounds with the same nominal mass. This is crucial for confirming the identity of the final product.

Molecular Formula: C₁₀H₂₀O₂

Calculated Monoisotopic Mass: 172.14633 u

Significance: An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental composition. This technique is equally valuable for identifying intermediates during its synthesis, ensuring the reaction is proceeding as expected.

Electron ionization (EI) mass spectrometry causes the molecular ion [M]⁺˙ to fragment in predictable ways, yielding a unique fingerprint that reflects the molecule's structure. chemguide.co.uk For this compound, the fragmentation is guided by the ether and alcohol functional groups. libretexts.orgyoutube.com

Key fragmentation pathways include:

α-Cleavage at the Ether Oxygen: This is a common pathway for ethers. scribd.com Cleavage can occur on either side of the oxygen, leading to the loss of a cyclopentyl radical (•C₅H₉) or a neopentyl alcohol radical (•CH₂C(CH₃)₂CH₂OH).

Loss of Water: Alcohols readily lose a water molecule (18 u) from the molecular ion, especially in primary alcohols, resulting in a significant [M-18]⁺˙ peak. youtube.com

Cleavage of the Cyclopentyl Ring: The cyclopentyl group can undergo fragmentation, typically through the loss of ethylene (B1197577) (C₂H₄, 28 u), leading to characteristic peaks.

Loss of a Methyl Group: The neopentyl moiety is characterized by the loss of a methyl radical (•CH₃, 15 u) to form a stable tertiary carbocation, resulting in a prominent [M-15]⁺ peak.

Predicted HRMS Fragmentation Data for this compound

Interactive Table: Predicted Key Mass Fragments
m/z (Predicted)Ion FormulaLikely Origin
172.1463[C₁₀H₂₀O₂]⁺˙Molecular Ion
157.1228[C₉H₁₇O₂]⁺[M - CH₃]⁺
154.1358[C₁₀H₁₈O]⁺˙[M - H₂O]⁺˙
103.0759[C₅H₁₁O₂]⁺[M - C₅H₉]⁺
85.0653[C₅H₉O]⁺Fragmentation of the ether linkage
69.0704[C₅H₉]⁺Cyclopentyl cation
57.0704[C₄H₉]⁺tert-Butyl cation from rearrangement

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol group, indicative of hydrogen bonding. Strong C-H stretching absorptions from the methyl and methylene groups would appear between 2850 and 3000 cm⁻¹. A key feature for this molecule is the strong C-O stretching vibration of the ether linkage, expected around 1100 cm⁻¹. scifiniti.com The C-O stretch of the primary alcohol would also appear in this region, likely between 1050-1080 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would be complementary to the IR spectrum. It would be characterized by strong signals for the symmetric C-H stretching and bending vibrations of the hydrocarbon backbone. The C-O stretching vibration is typically weaker in the Raman spectrum compared to the IR spectrum.

Predicted Vibrational Frequencies for this compound

Interactive Table: Predicted IR and Raman Bands
Frequency Range (cm⁻¹)AssignmentExpected in IRExpected in Raman
3600-3200O-H stretch (alcohol)Strong, BroadWeak
3000-2850C-H stretch (alkyl)StrongStrong
1470-1450C-H bend (methylene)MediumMedium
1380-1365C-H bend (gem-dimethyl)MediumMedium
1150-1080C-O stretch (ether)StrongWeak-Medium
1080-1050C-O stretch (primary alcohol)StrongWeak

Detailed Analysis of Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the key functional groups are the hydroxyl (-OH) group, the ether (C-O-C) linkage, the gem-dimethyl group, and the cyclopentyl moiety.

The vibrational spectrum of this compound is characterized by a series of distinct absorption bands. The most prominent of these is the O-H stretching vibration, which is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The broadening of this band is a direct consequence of hydrogen bonding. The precise position and shape of this band can provide information about the strength and nature of these interactions.

The C-H stretching vibrations of the aliphatic cyclopentyl and propanol (B110389) backbone appear in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups can often be resolved in high-resolution spectra.

The C-O stretching vibrations are also key diagnostic markers. The C-O stretch of the primary alcohol is expected around 1050-1150 cm⁻¹, while the ether C-O-C linkage will exhibit a characteristic stretching vibration, typically in the 1100-1200 cm⁻¹ range. The presence of the gem-dimethyl group can be identified by characteristic bending vibrations around 1365-1385 cm⁻¹.

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3200-3600 (broad)
Aliphatic C-HC-H Stretch2850-3000
Ether (C-O-C)C-O Stretch1100-1200
Primary Alcohol (C-OH)C-O Stretch1050-1150
Gem-dimethylC-H Bend1365-1385
CyclopentylCH₂ Scissoring~1450

Investigation of Hydrogen Bonding and Intermolecular Interactions

The presence of a hydroxyl group in this compound makes it capable of acting as both a hydrogen bond donor and acceptor. These interactions play a crucial role in determining the physical properties of the compound, such as its boiling point and solubility.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying hydrogen bonding. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment and, therefore, to its involvement in hydrogen bonding. In a non-hydrogen bonding solvent, the -OH proton signal would appear at a lower chemical shift (typically 1-2 ppm). However, in the pure liquid or in a protic solvent, where hydrogen bonding is significant, this signal will be shifted downfield to a higher ppm value.

Furthermore, techniques such as variable temperature NMR can be employed to study the dynamics of hydrogen bond formation and dissociation. As the temperature increases, the kinetic energy of the molecules also increases, leading to the disruption of hydrogen bonds. This is observed in the ¹H NMR spectrum as an upfield shift of the hydroxyl proton resonance.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide direct evidence of through-space intermolecular interactions, including those mediated by hydrogen bonds. A cross-peak between the hydroxyl proton and protons on a neighboring molecule would confirm the presence of an intermolecular hydrogen bond.

X-ray Crystallography of Crystalline Derivatives

While no publicly available crystal structure for this compound exists, the principles of X-ray crystallography can be applied to understand the likely solid-state structure of this or closely related crystalline derivatives. This technique provides the most definitive information about molecular geometry and intermolecular packing in the crystalline state.

Precise Determination of Solid-State Molecular Structure

Should a suitable crystalline form of a derivative be obtained, single-crystal X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and torsion angles. This would provide an unambiguous confirmation of the molecular connectivity and conformation in the solid state.

Table 2: Hypothetical Bond Lengths and Angles for this compound based on a Crystalline Derivative

ParameterAtom Pair/TripletExpected Value
Bond LengthC-C (aliphatic)1.52 - 1.54 Å
Bond LengthC-O (alcohol)1.42 - 1.44 Å
Bond LengthC-O (ether)1.43 - 1.45 Å
Bond AngleC-O-H~109°
Bond AngleC-O-C (ether)~112°
Bond AngleC-C(CH₃)₂-C~109.5°

Insights into Intermolecular Packing and Crystal Engineering

In the solid state, molecules of this compound would be expected to arrange themselves to maximize favorable intermolecular interactions. The primary and most influential of these would be the hydrogen bonds formed between the hydroxyl groups of adjacent molecules. These interactions would likely lead to the formation of chains or cyclic motifs of hydrogen-bonded molecules.

The bulky cyclopentyl and gem-dimethyl groups would then pack in a way that minimizes void space, driven by weaker van der Waals interactions. The principles of crystal engineering suggest that the final crystal packing would be a balance between the strong directional hydrogen bonds and the non-directional steric packing of the hydrophobic alkyl groups. Understanding these packing motifs is crucial for predicting and controlling the physical properties of the solid material, such as its melting point and density.

Future Research Directions and Unexplored Avenues

Sustainability in Synthesis: Green Chemistry Approaches

The traditional synthesis of ethers, such as the Williamson ether synthesis, often involves harsh reagents and generates significant waste. brainly.comnumberanalytics.com Future research on 3-(Cyclopentyloxy)-2,2-dimethylpropan-1-ol (B6227417) should prioritize the development of environmentally benign synthetic routes.

Green chemistry principles can be applied to the synthesis of this ether, focusing on reducing hazardous waste and improving energy efficiency. alfa-chemistry.com A promising area of investigation is the use of surfactant-assisted synthesis in aqueous media, which can make the production of hydrophobic compounds like this ether more environmentally friendly. researchgate.net Other innovative and energy-efficient methods, such as sonochemical and microwave-assisted reactions, could also be explored to achieve high yields while minimizing the use of harmful solvents. alfa-chemistry.com

The table below outlines potential green synthesis strategies applicable to this compound.

StrategyDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave radiation to accelerate reaction rates.Reduced reaction times, increased yields, and lower energy consumption. numberanalytics.com
Phase-Transfer Catalysis (PTC) Facilitates the reaction between reactants in different phases (e.g., aqueous and organic), often using milder conditions and avoiding the need for anhydrous solvents. acs.orgacs.orgwikipedia.orgUse of water as a solvent, reduced need for organic solvents, and milder reaction conditions. wikipedia.org
Biocatalysis Employs enzymes to catalyze the etherification, offering high selectivity under mild conditions. nih.govchemrxiv.orgHigh regioselectivity, milder reaction conditions, and environmentally friendly catalysts. nih.gov
Surfactant-Assisted Synthesis Uses surfactants in aqueous media to facilitate the reaction between water-insoluble reactants.Enables the use of water as a solvent for the synthesis of hydrophobic compounds. researchgate.net

Development of Novel Catalytic Systems

The development of efficient and recyclable catalysts is a cornerstone of modern chemical synthesis. For this compound, research into novel catalytic systems could significantly improve its synthesis and potential applications.

Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts and phosphonium (B103445) salts, are effective in facilitating ether synthesis in two-phase systems, which aligns with green chemistry principles. acs.orgwikipedia.org Enzyme-inspired catalysts that can bring the alcohol and alkylating agent into close proximity could offer a highly selective and efficient route to this sterically hindered ether. eurekalert.org Furthermore, exploring catalytic systems that enable the use of less reactive alkylating agents at high temperatures could provide a more sustainable alternative to traditional methods. acs.org

The following table summarizes potential novel catalytic systems for the synthesis of this compound.

Catalyst TypeMechanism of ActionPotential Benefits
Phase-Transfer Catalysts Facilitates the transfer of reactants between immiscible phases to accelerate the reaction. wikipedia.orgMilder reaction conditions, use of aqueous phases, and reduced solvent waste. acs.org
Enzyme-Inspired Catalysts Mimics the active sites of enzymes to hold reactants in the correct orientation for reaction. eurekalert.orgHigh selectivity and efficiency, potentially enabling the synthesis of ethers that are difficult to produce otherwise. eurekalert.org
High-Temperature Catalytic Systems Enables the use of weak alkylating agents by significantly increasing their reactivity at elevated temperatures. acs.orgAvoids the use of carcinogenic alkylating agents and reduces salt byproducts. acs.org
Biocatalysts (Enzymes) Utilizes the high selectivity of enzymes to control the etherification reaction. nih.govchemrxiv.orgHigh stereoselectivity and regioselectivity, operating under mild, environmentally friendly conditions. nih.govchemrxiv.org

Exploration of Unconventional Reactivity

The sterically hindered neopentyl group in this compound is expected to significantly influence its reactivity. The bulky nature of this group can hinder standard reactions like SN2 substitution. youtube.com This presents an opportunity to explore unconventional reaction pathways.

For instance, while direct SN2 reactions at the neopentyl carbon are highly disfavored, reactions proceeding through carbocation intermediates (SN1-type reactions) might be possible, although rearrangement of the primary carbocation would be a key consideration. youtube.comstackexchange.com Electrochemical methods that generate reactive intermediates under mild conditions could also be a fruitful area of research for overcoming the steric hindrance. nih.gov Investigating the fragmentation reactions of this molecule under specific conditions could also reveal novel chemical transformations. researchgate.net

Integration into Advanced Functional Materials Research

The structural precursor to the neopentyl portion of the target molecule, neopentyl glycol, is a well-known building block for high-performance polymers used in coatings, lubricants, and plasticizers due to the enhanced stability it imparts. wikipedia.orggantrade.com The introduction of a cyclopentyloxy group to this structure could lead to novel properties.

Future research could focus on incorporating this compound as a monomer or modifier in the synthesis of advanced functional materials. rsc.orgidu.ac.idbohrium.com For example, its derivatives could be used to create new polyesters or polyurethanes with unique thermal or mechanical properties. The neopentyl glycol diglycidyl ether, a related compound, is used to modify epoxy resins for various applications, suggesting that derivatives of this compound could find similar utility. sigmaaldrich.comwikipedia.orgbiosynth.com The polyol nature of related structures also suggests potential applications in the functionalization of nanomaterials. rsc.org

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